(2,6-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone
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Overview
Description
(2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an isopropylpiperazino group connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE typically involves the reaction of 2,6-dimethoxyphenyl isocyanate with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted piperazine compounds .
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways and mechanisms .
Medicine
In medicine, (2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE has potential therapeutic applications. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxyphenyl)(4-isopropyl-1-piperazinyl)methanone
- (2,6-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- (2,6-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(2,6-DIMETHOXYPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE stands out due to its specific substitution pattern on the piperazine ring and the presence of methoxy groups on the phenyl ring. These structural features contribute to its unique reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)17-8-10-18(11-9-17)16(19)15-13(20-3)6-5-7-14(15)21-4/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
BRKUKIPZDHEZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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